4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine
Overview
Description
4’-Trifluoromethyl-biphenyl-4-ylamine is a chemical compound with the molecular formula C13H10F3N and a molecular weight of 237.22 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which includes an amine group at the para position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-trifluoromethyl-biphenyl-4-ylamine typically involves the following steps:
Formation of Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a coupling reaction, such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods: Industrial production of 4’-trifluoromethyl-biphenyl-4-ylamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4’-Trifluoromethyl-biphenyl-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the amine group to an alkylamine.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, catalysts such as palladium or copper.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxyl derivatives.
Reduction: Alkylamines.
Substitution: Halogenated biphenyls, alkylated biphenyls.
Scientific Research Applications
4’-Trifluoromethyl-biphenyl-4-ylamine is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4’-trifluoromethyl-biphenyl-4-ylamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 4’-Fluorobiphenyl-4-ylamine
- 4’-Chlorobiphenyl-4-ylamine
- 4’-Bromobiphenyl-4-ylamine
Comparison:
- Uniqueness: The presence of the trifluoromethyl group in 4’-trifluoromethyl-biphenyl-4-ylamine imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs.
- Reactivity: The trifluoromethyl group also influences the compound’s reactivity, making it more resistant to metabolic degradation and enhancing its binding affinity to biological targets .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10/h1-8H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKIAMYXBRKPBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382227 | |
Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57688-34-3 | |
Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57688-34-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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